N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring fused with an indole moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired reaction pathway. The intermediate products are then subjected to cyclization reactions to form the pyrrolidinone ring, followed by further functionalization to introduce the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for purification. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
- **N-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
- **N-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Uniqueness
N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of both pyrrolidinone and indole moieties. This unique combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-3-5-17(11-14(13)2)24-10-8-19(21(24)26)23-20(25)16-4-6-18-15(12-16)7-9-22-18/h3-7,9,11-12,19,22H,8,10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHIYDVGRVFUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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